molecular formula C19H19NO5 B2858735 4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid CAS No. 889305-90-2

4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid

Cat. No. B2858735
CAS RN: 889305-90-2
M. Wt: 341.363
InChI Key: LAYRPGWEIISROL-UHFFFAOYSA-N
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Description

“4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid” is an organic compound . It is a heterocyclic compound containing a carboxylic acid group (-COOH). The molecular structure includes a furan ring and a benzene ring, where one carbon atom is replaced by an oxygen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid derivatives was designed and synthesized by a new one-step pathway . Another synthesis method involves several steps, including reaction with chloroacetic acid, reaction with sodium hydroxide, reaction with sulfuryl chloride, and desulfurization with hydrogen under light or metal catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound “3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” has the empirical formula C12H15NO3 and a molecular weight of 221.25 . Another compound, “4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid”, has a molecular weight of 298.34 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, heating 1-(2-pyridyl)-3,6,6-trimethyl- and 1-phenyl-6,6-dimethyl-4-hydroxyimino-4,5,6,7-tetrahydroindazoles in polyphosphoric acid gives 1-phenyl-5,6-dimethyl- and 1-(2-pyridyl)-3,5,6-trimethyl-4-aminoindazole respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound “4-OXO-4,5,6,7-TETRAHYDROBENZO[B]FURAN-3-CARBOXYLIC ACID” has a molecular weight of 180.16, a predicted density of 1.406±0.06 g/cm3, a melting point of 140 °C, and a predicted boiling point of 383.5±42.0 °C .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, the prepared compounds were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes in vitro .

Safety and Hazards

The safety and hazards of similar compounds have been noted. For example, “4-OXO-4,5,6,7-TETRAHYDROBENZO[B]FURAN-3-CARBOXYLIC ACID” is flammable .

Future Directions

The future directions of research on similar compounds could involve the design and synthesis of novel derivatives, as well as the investigation of their biological activities . Further studies could also explore their potential applications in various fields.

properties

IUPAC Name

4-[(3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-10-15-13(21)8-19(2,3)9-14(15)25-16(10)17(22)20-12-6-4-11(5-7-12)18(23)24/h4-7H,8-9H2,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYRPGWEIISROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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